molecular formula C24H19ClN4O4 B7694004 2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide

2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide

Cat. No.: B7694004
M. Wt: 462.9 g/mol
InChI Key: BVEJPNAFGHXDGL-UHFFFAOYSA-N
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Description

2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O4/c1-15(30)26-16-10-12-17(13-11-16)27-22(31)14-32-21-9-5-3-7-19(21)24-28-23(29-33-24)18-6-2-4-8-20(18)25/h2-13H,14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEJPNAFGHXDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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